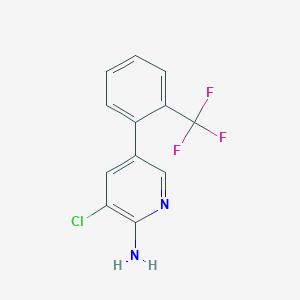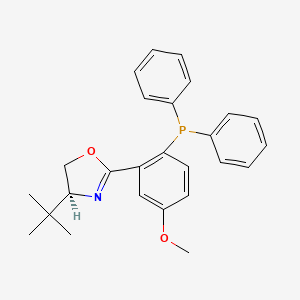
16-Epi-dihydro-solasodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Epi-dihydro-solasodine is a steroidal alkaloid derived from the Solanum genus, particularly from plants like Solanum nigrum and Solanum melongena. This compound is part of the broader class of steroidal glycoalkaloids, which are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epi-dihydro-solasodine typically involves the extraction of solasodine from plant sources, followed by chemical modifications. One common method is the microwave-assisted aqueous two-phase extraction (MAATPE), which enhances the yield of solasodine from Solanum nigrum . The extracted solasodine can then be chemically modified to produce this compound through specific reaction conditions involving phase-transfer catalysis .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical modification. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 16-Epi-dihydro-solasodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-chlorosuccinimide.
Major Products: The major products formed from these reactions include various derivatives of solasodine, which can be further utilized in pharmaceutical applications .
Applications De Recherche Scientifique
16-Epi-dihydro-solasodine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the production of steroidal drugs and as a bioactive compound in agricultural products
Mécanisme D'action
The mechanism of action of 16-Epi-dihydro-solasodine involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It targets specific molecular pathways, including the inhibition of cell cycle progression and induction of programmed cell death. These actions are mediated through its binding to cellular receptors and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Solasodine: A closely related compound with similar biological activities.
Solamargine: Another steroidal glycoalkaloid with potent anticancer properties.
Solasonine: Known for its antifungal and antiviral activities
Uniqueness: 16-Epi-dihydro-solasodine is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. Its enhanced stability and efficacy in certain applications make it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
68422-03-7 |
|---|---|
Formule moléculaire |
C27H45NO2 |
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3 |
Clé InChI |
IRRHFODGOMSPEE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


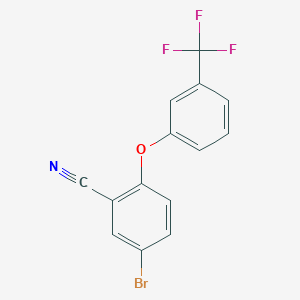
![Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B14077839.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
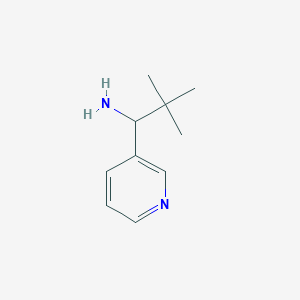
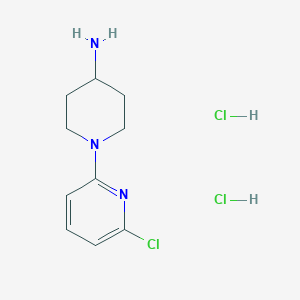
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)
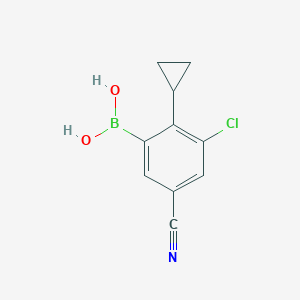

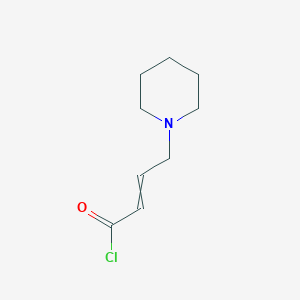

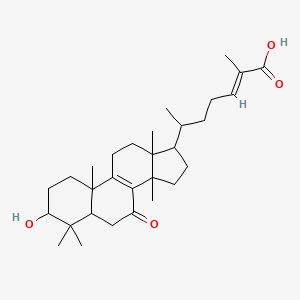
![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)
